molecular formula C14H10Cl2FNOS B2823892 N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide CAS No. 329080-02-6

N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Cat. No. B2823892
CAS RN: 329080-02-6
M. Wt: 330.2
InChI Key: HMYWWBQSAKMPTI-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide, commonly known as DCFSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCFSA belongs to the class of sulfonamide compounds, which have been widely studied for their anti-inflammatory, antimicrobial, and antitumor properties.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Quantum Computational Approach

A study characterized the antiviral active molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy. The research utilized density functional theory for geometric equilibrium, inter and intra-molecular hydrogen bond analysis, and harmonic vibrational wavenumbers exploration. This analysis provided insights into the stereo-electronic interactions leading to stability, confirmed through natural bond orbital analysis and vibrational spectral analysis. Such studies are crucial for understanding the molecular structure and interactions of complex organic molecules, which could similarly apply to "N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide" (Jenepha Mary, Pradhan, & James, 2022).

Synthesis, Characterization, and Antimicrobial Studies

Another relevant study focused on the synthesis and characterization of sulfanilamide derivatives, exploring their thermal and antimicrobial properties. Such research outlines the methodology for synthesizing complex organic molecules and evaluating their biological activities, which could be applicable to the compound of interest for antimicrobial efficacy evaluation (Lahtinen et al., 2014).

Cytotoxic Activity of Sulfonamide Derivatives

Investigations into the cytotoxic activity of novel sulfonamide derivatives against cancer cell lines provide a framework for assessing the potential therapeutic applications of similar compounds. This research could guide the evaluation of "N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide" in oncological contexts (Ghorab et al., 2015).

Quantum Chemical Insight into Molecular Structure and Interactions

A study on a novel antiviral active molecule similar in function provides quantum chemical insights into its molecular structure, interactions, and spectroscopic analysis. This approach is valuable for understanding the pharmacokinetic properties and potential antiviral potency, including molecular docking against viral proteins, which could be relevant for researching "N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide" in the context of antiviral drug development (Mary et al., 2020).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNOS/c15-12-6-3-10(7-13(12)16)18-14(19)8-20-11-4-1-9(17)2-5-11/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYWWBQSAKMPTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

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